Cas no 2445793-08-6 (1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine)

1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- EN300-26975743
- 2445793-08-6
- 1-{tricyclo[3.3.0.0,3,7]octan-1-yl}ethan-1-amine
- 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine
-
- Inchi: 1S/C10H17N/c1-6(11)10-4-7-2-9(10)3-8(7)5-10/h6-9H,2-5,11H2,1H3
- InChI Key: HCKMWQQTMOGDAF-UHFFFAOYSA-N
- SMILES: NC(C)C12CC3CC1CC3C2
Computed Properties
- Exact Mass: 151.136099547g/mol
- Monoisotopic Mass: 151.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 1.7
1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26975743-1.0g |
1-{tricyclo[3.3.0.0,3,7]octan-1-yl}ethan-1-amine |
2445793-08-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26975743-1g |
1-{tricyclo[3.3.0.0,3,7]octan-1-yl}ethan-1-amine |
2445793-08-6 | 1g |
$0.0 | 2023-09-11 |
1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine Related Literature
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine
Introduction to 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine (CAS No: 2445793-08-6)
1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine, identified by the chemical compound code CAS No 2445793-08-6, is a novel organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of tricyclic amines, characterized by its intricate cyclic structure and potential biological activity. The unique architecture of this molecule, featuring a tricycloalkyl backbone linked to an amine functional group, makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The structural framework of 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine consists of three interconnected rings, forming a highly stable and rigid tricyclic system. This structural motif is not only chemically intriguing but also offers several advantages in terms of metabolic stability and binding affinity to biological targets. The presence of the amine group at the terminal position of the molecule introduces a versatile site for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in tricyclic compounds due to their unique pharmacokinetic profiles and potential therapeutic applications. These molecules often exhibit enhanced binding affinity and reduced susceptibility to enzymatic degradation compared to linear or cyclic analogs. The tricyclic system in 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine provides a scaffold that can interact favorably with biological targets such as enzymes and receptors, making it an attractive candidate for the development of novel therapeutic agents.
One of the most compelling aspects of 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine is its potential role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. Current research suggests that tricyclic amines can act as modulators of neurotransmitter systems and inflammatory cascades, offering promising avenues for the treatment of conditions such as chronic pain syndromes and neuroinflammation. The specific conformational rigidity provided by the tricycloalkyl moiety may enhance the compound's ability to interact with biological targets in a highly specific manner.
The synthesis of 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine represents a significant achievement in synthetic organic chemistry due to the complexity of its tricyclic framework. Advanced synthetic methodologies have been employed to construct this molecule efficiently while maintaining high purity standards. Techniques such as transition metal-catalyzed cyclizations and ring-closing metathesis have been particularly useful in achieving the desired structural motif with minimal side reactions.
From a computational chemistry perspective, 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine has been subjected to extensive molecular modeling studies to elucidate its interactions with potential biological targets. These studies have provided valuable insights into the compound's binding affinity and mode of action at various receptors and enzymes relevant to therapeutic intervention. The computational data not only support experimental findings but also guide further optimization efforts aimed at enhancing pharmacological efficacy.
The pharmacological profile of 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine has been evaluated through in vitro assays that measure its interaction with key biological targets such as enzymes and receptors involved in pain perception and inflammation regulation. Preliminary results indicate that this compound exhibits potent activity at certain receptor subtypes while maintaining selectivity against others, suggesting its potential as a lead compound for drug development.
Future directions in the study of 1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine include exploring its pharmacokinetic properties through preclinical studies in animal models and investigating its potential therapeutic efficacy in vivo under various disease conditions such as chronic pain or neuroinflammation-related disorders like multiple sclerosis or Alzheimer's disease.
The development of novel therapeutic agents relies heavily on innovative synthetic strategies that enable the efficient production of complex molecules like CAS No 2445793-08 (the CAS registry number for this compound). Advances in synthetic methodologies continue to drive progress in medicinal chemistry by providing more efficient routes to complex scaffolds while maintaining high levels of enantioselectivity and regioselectivity where necessary.
In conclusion, CAS No 2445793086 (the CAS registry number) represents an exciting example how structural complexity can be leveraged create bioactive molecules with significant therapeutic potential applications across multiple disease areas including pain management neurodegenerative diseases inflammatory conditions etc . Further research into this compound promises additional insights into structure-function relationships which will undoubtedly contribute future advances pharmaceutical science .
2445793-08-6 (1-{tricyclo3.3.0.0,3,7octan-1-yl}ethan-1-amine) Related Products
- 1782246-20-1(4-(5-bromo-3-fluoro-2-hydroxyphenyl)butanoic acid)
- 1689894-44-7((2R)-2-amino-4-(propane-2-sulfonyl)butanoic acid)
- 1261897-71-5(Methyl 3-(3-fluoro-4-hydroxyphenyl)benzoate)
- 1783970-69-3(Pentane, 1-bromo-3,3-difluoro-4,4-dimethyl-)
- 391652-21-4([2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate)
- 1798010-24-8(4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide)
- 1806858-50-3(Ethyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-acetate)
- 1609388-39-7(3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate)
- 1805985-54-9(3-Amino-4-cyano-6-nitro-2-(trifluoromethoxy)pyridine)
- 926905-71-7((2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid)




